Protopanaxatriol (PPT) is a dammarane-type triterpenoid aglycone found in ginseng (Panax ginseng C. A. Meyer). [, , ] It serves as a precursor for protopanaxatriol-type ginsenosides, a group of pharmacologically active compounds present in ginseng. [, , , , ] PPT is formed through the hydroxylation of protopanaxadiol by the enzyme protopanaxadiol 6-hydroxylase, a cytochrome P450 enzyme (CYP716A53v2). [, ] While PPT itself is not a major constituent of ginseng, it can be produced through the metabolism of protopanaxatriol-type ginsenosides by intestinal bacteria. [, , ] It is considered a key intermediate in the biosynthesis of ginsenosides and exhibits a range of biological activities, including anti-tumor, anti-inflammatory, anti-diabetic, and neuroprotective effects. [, , , ]
Protopanaxatriol is classified as a dammarane-type triterpene saponin. It is structurally related to other ginsenosides, exhibiting variations in glycosylation patterns and hydroxylation positions, which contribute to its diverse biological effects.
The synthesis of protopanaxatriol can occur through both natural biosynthetic pathways and synthetic methods. The natural pathway involves the enzymatic conversion of protopanaxadiol, catalyzed by specific cytochrome P450 enzymes. For instance, the enzyme CYP716A53v2 has been identified as responsible for the hydroxylation of protopanaxadiol to produce protopanaxatriol .
Technical Details:
Protopanaxatriol has a complex molecular structure typical of triterpenoids. Its structure consists of a dammarane skeleton with specific hydroxyl groups that influence its biological activity.
Protopanaxatriol undergoes various chemical reactions, including:
Technical Details:
The mechanism by which protopanaxatriol exerts its biological effects involves several pathways:
Research indicates that protopanaxatriol can modulate immune responses and has potential neuroprotective effects, contributing to its therapeutic applications .
Relevant data on these properties can be found in various studies focused on the characterization of ginsenosides .
Protopanaxatriol has several applications in scientific research and medicine:
Protopanaxatriol (PPT) is a dammarane-type tetracyclic triterpenoid sapogenin, characterized by a steroid-like four-ring core structure (cyclopenta[a]phenanthrene) with a 17-carbon side chain. Its carbon skeleton comprises 30 carbon atoms (C₃₀H₅₂O₄) with hydroxyl groups at positions C-3β, C-6α, C-12β, and C-20 [4] [5]. The dammarane scaffold confers rigidity to the molecule, influencing its interactions with biological membranes and receptors. The C-20 hydroxyl group distinguishes PPT from other triterpenoids and is critical for its bioactivity [7].
The systematic IUPAC name for PPT is (20R)-Dammar-24-ene-3β,6α,12β,20-tetrol, reflecting its stereochemistry. The 20R configuration denotes the chiral center at C-20, which influences metabolic stability and receptor binding. The β-orientation of C-3 and C-12 OH groups and the α-orientation of the C-6 OH group are essential for hydrogen-bonding interactions. This stereochemistry governs PPT’s reactivity in glycosylation and dehydration reactions [1] [5].
PPT and PPD share the dammarane core but differ in hydroxylation patterns:
Table 1: Structural Differentiation Between PPT and PPD
Feature | PPT-Type Saponins | PPD-Type Saponins |
---|---|---|
Core Hydroxylation | C-3β, C-6α, C-12β, C-20 | C-3β, C-12β, C-20 |
Glycosylation Sites | C-6-O-Glc, C-20-O-Glc | C-3-O-Glc, C-20-O-Glc |
Representative Ginsenosides | Re, Rg1, Rf, Rh1 | Rb1, Rb2, Rc, Rd, Rg3 |
Acid-Induced Degradation | Δ20(21)-dehydration to m/z 457 | Δ20(22)-dehydration to m/z 459 |
This divergence results in distinct pharmacological profiles: PPT derivatives exhibit higher solubility and faster metabolic conversion than PPD types [4] [7] [10].
PPT exhibits low water solubility due to its hydrophobic tetracyclic structure. In acidic environments (e.g., gastric fluid, pH 1.2), it undergoes rapid degradation (~40% degradation within 4 hours at 37°C) via hydrolysis, dehydration, and hydration reactions [1] [3] [5]. Key transformations include:
At temperatures >80°C (e.g., during red ginseng processing), PPT undergoes:
Table 2: Thermal Degradation Products of PPT
Process | Product | Structure Change | Source |
---|---|---|---|
Dehydration | DH PPT I (m/z 457) | Δ20(21) double bond | Red ginseng [4] |
Epoxidation | G-Rg11 (m/z 774) | C-20/C-22 epoxy ring | Heated roots [4] |
Side-chain hydroxylation | 24-OH-PT (m/z 492) | C-24 hydration | Red ginseng [4] |
PPT serves as the aglycone for >50 ginsenosides. Key derivatives include:
Glycosylation at C-6 and C-20 enhances solubility but reduces membrane permeability. Rhamnosylation (e.g., Rg2, Re) requires the rhamnosyltransferase PgURT94, identified in Panax ginseng [8].
Table 3: Major PPT-Type Ginsenosides
Ginsenoside | Glycosylation Pattern | Molecular Weight | Tissue Localization |
---|---|---|---|
Re | C6-O-Glc, C20-O-Glc(2-1)Rha | 947 Da | Root hair (2.2 mg/g) [8] |
Rg1 | C6-O-Glc, C20-O-Glc | 801 Da | Roots, leaves |
Rg2 | C6-O-Glc, C20-O-Rha | 785 Da | Root hair (0.6 mg/g) [8] |
Rf | C6-O-Glc, C20-O-Glc-Rha | 801 Da | Red ginseng only [2] |
In humans, PPT-type ginsenosides undergo biotransformation via gut microbiota and hepatic enzymes:
Table 4: Human Metabolites of PPT-Type Ginsenosides
Precursor | Metabolite | Transformation Step | Detection in Plasma |
---|---|---|---|
Re | Rg1 | Rhamnose hydrolysis | Yes [6] |
Rg1 | Rh1 | C20-O-Glc hydrolysis | Yes [7] |
Rh1 | PPT (aglycone) | C6-O-Glc hydrolysis | Yes (0.5–200 ng/mL) [6] |
PPT | 24-OH-PPT | C-24 hydroxylation | In vitro only [3] |
Notably, PPT itself is detected in human plasma (0.5–200 ng/mL) after red ginseng consumption, alongside metabolites like Rh1 and compound K [6] [7]. Microbial biosynthesis using engineered Saccharomyces cerevisiae now enables high-yield production of rare metabolites like Rg2 (1.3 g/L) and Re (3.6 g/L) [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: